Rivipansel

Description

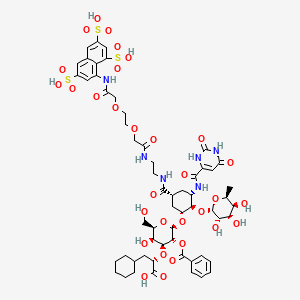

Properties

CAS No. |

927881-99-0 |

|---|---|

Molecular Formula |

C58H74N6O31S3 |

Molecular Weight |

1447.4 g/mol |

IUPAC Name |

(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid |

InChI |

InChI=1S/C58H74N6O31S3/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78)/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+/m0/s1 |

InChI Key |

VXBNTHRZPJLRSS-PTCSXESPSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)O)OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)NC(=O)C8=CC(=O)NC(=O)N8)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rivipansel; GMI-1070; GMI 1070; GMI1070; PF-06460031; PF 06460031; PF06460031; |

Origin of Product |

United States |

Foundational & Exploratory

Rivipansel's Mechanism of Action in Sickle Cell Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivipansel (formerly GMI-1070) is a pan-selectin antagonist developed to treat vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD). Its primary mechanism of action involves the inhibition of selectin-mediated cell adhesion, a critical step in the pathophysiology of VOC. By predominantly targeting E-selectin, rivipansel aims to disrupt the adhesion of leukocytes and sickled erythrocytes to the vascular endothelium, thereby restoring microvascular blood flow and mitigating the ischemic pain and organ damage associated with VOC. This technical guide provides an in-depth overview of rivipansel's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Vaso-Occlusive Crisis and the Role of Selectins

Sickle cell disease is a genetic disorder characterized by the presence of abnormal hemoglobin (HbS), which polymerizes under deoxygenated conditions, leading to the sickling of red blood cells. These rigid, abnormally shaped erythrocytes contribute to the obstruction of blood vessels, a hallmark of the disease known as vaso-occlusive crisis. The pathophysiology of VOC is a complex process involving the interplay of sickled red blood cells, leukocytes, platelets, and the vascular endothelium[1].

A key initiating event in VOC is the adhesion of leukocytes to the activated endothelium of post-capillary venules. This adhesion is primarily mediated by a family of cell adhesion molecules called selectins[1]. The selectin family consists of three members:

-

E-selectin (Endothelial selectin): Expressed on activated endothelial cells in response to inflammatory cytokines.

-

P-selectin (Platelet selectin): Stored in Weibel-Palade bodies of endothelial cells and alpha-granules of platelets, and rapidly translocated to the cell surface upon activation.

-

L-selectin (Leukocyte selectin): Constitutively expressed on the surface of most leukocytes.

In the inflammatory milieu of SCD, endothelial cells become activated and upregulate the expression of E-selectin and P-selectin. These selectins then mediate the initial tethering and rolling of leukocytes along the vessel wall. Adherent leukocytes, in turn, can capture and promote the adhesion of sickled red blood cells, leading to the formation of multicellular aggregates that obstruct blood flow, causing ischemia, severe pain, and potential organ damage[1].

Rivipansel: A Pan-Selectin Antagonist

Rivipansel is a synthetic glycomimetic molecule designed to act as a pan-selectin antagonist, meaning it can inhibit the function of all three selectins. However, it exhibits a significantly higher affinity for E-selectin[1]. By competitively binding to the lectin domain of selectins, rivipansel blocks their interaction with their carbohydrate ligands on the surface of leukocytes, thereby preventing the initial steps of cell adhesion that trigger VOC[2].

Quantitative Inhibition Data

Preclinical studies have quantified the inhibitory activity of rivipansel (GMI-1070) against each of the selectins. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the target's activity, are summarized in the table below.

| Target | Ligand | IC50 (µM) | Reference |

| E-selectin | sLea/sLex | 4.3 | |

| P-selectin | sLea/sLex | 423 | |

| L-selectin | sLea/sLex | 337 | |

| E-selectin (PMN rolling) | - | ~6.5 | |

| β2-integrin activation | - | ~0.5 |

sLea: sialyl Lewis a; sLex: sialyl Lewis x; PMN: Polymorphonuclear neutrophil.

The data clearly indicate that rivipansel is a potent inhibitor of E-selectin, with approximately 100-fold greater activity against E-selectin compared to P- and L-selectin. This preferential inhibition of E-selectin is significant, as E-selectin plays a crucial role in mediating the slow rolling of leukocytes, a prerequisite for their firm adhesion and subsequent recruitment to inflamed tissues.

Signaling Pathways and Experimental Workflows

Selectin-Mediated Adhesion Cascade in Sickle Cell Disease

The following diagram illustrates the key steps in the selectin-mediated adhesion cascade during a vaso-occlusive crisis and the point of intervention for rivipansel.

Caption: Selectin-mediated adhesion cascade and rivipansel's point of intervention.

Experimental Workflow: In Vitro and In Vivo Assays

The following diagrams depict the general workflows for the key experiments used to characterize the mechanism of action of rivipansel.

In Vitro Cell Adhesion Assay Workflow

Caption: Workflow for in vitro parallel plate flow chamber cell adhesion assay.

In Vivo Intravital Microscopy Workflow

Caption: Workflow for in vivo intravital microscopy of the cremaster muscle.

Detailed Experimental Protocols

ELISA-Based Competitive Binding Assay for IC50 Determination

This assay is used to determine the concentration of rivipansel required to inhibit the binding of selectins to their carbohydrate ligands by 50%.

Materials:

-

96-well microtiter plates

-

Recombinant human E-selectin/IgG, P-selectin/IgG, and L-selectin/IgG chimeras

-

Bovine Serum Albumin (BSA) for blocking

-

Sialyl Lewis a (sLea) or Sialyl Lewis x (sLex) conjugated to a detectable marker (e.g., biotin)

-

Rivipansel (GMI-1070) at various concentrations

-

Detection reagent (e.g., streptavidin-HRP)

-

Substrate for HRP (e.g., TMB)

-

Plate reader

Protocol:

-

Immobilization of Selectins: Coat the wells of a 96-well plate with the selectin-IgG chimera by incubating for 2 hours at 37°C.

-

Blocking: Wash the wells and block non-specific binding sites by incubating with a BSA solution for 2 hours at room temperature.

-

Competitive Binding: Add a mixture of the sLea/x-biotin conjugate and varying concentrations of rivipansel to the wells. Incubate to allow for competitive binding to the immobilized selectins.

-

Washing: Wash the wells to remove unbound reagents.

-

Detection: Add streptavidin-HRP to the wells and incubate. The HRP will bind to the biotinylated sLea/x that is bound to the selectins.

-

Substrate Addition: After another wash step, add the HRP substrate. The enzyme will catalyze a color change.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the log of the rivipansel concentration and fit a sigmoidal curve to determine the IC50 value.

In Vitro Parallel Plate Flow Chamber Assay

This assay simulates the physiological conditions of blood flow to assess the effect of rivipansel on leukocyte adhesion to endothelial cells.

Materials:

-

Parallel plate flow chamber

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Human neutrophils

-

Rivipansel (GMI-1070)

-

Phase-contrast microscope with a digital camera

-

Syringe pump

Protocol:

-

Cell Culture: Culture HUVECs on glass coverslips until a confluent monolayer is formed.

-

Endothelial Activation: Treat the HUVEC monolayer with TNF-α (e.g., 30 U/mL) for approximately 3 hours to induce the expression of E-selectin.

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard density gradient centrifugation techniques.

-

Assay Assembly: Assemble the parallel plate flow chamber with the HUVEC-coated coverslip.

-

Perfusion: Perfuse a suspension of isolated neutrophils (with or without a pre-incubation with rivipansel) through the flow chamber at a defined shear stress (e.g., 2 dynes/cm²) using a syringe pump.

-

Image Acquisition: Record videos of the neutrophil-endothelial cell interactions at multiple locations within the flow chamber using a phase-contrast microscope.

-

Data Analysis:

-

Rolling Leukocytes: Count the number of leukocytes that are rolling along the endothelial surface.

-

Adherent Leukocytes: Count the number of leukocytes that remain stationary for a defined period (e.g., >30 seconds).

-

Rolling Velocity: Track the movement of individual rolling leukocytes to calculate their velocity.

-

Inhibition Calculation: Compare the number of rolling and adherent cells and the rolling velocity in the presence and absence of rivipansel to determine the extent of inhibition.

-

In Vivo Intravital Microscopy of the Cremaster Muscle in Sickle Cell Mice

This in vivo model allows for the direct visualization of the microcirculation and the effect of rivipansel on vaso-occlusion in a living animal.

Materials:

-

Transgenic sickle cell mouse model

-

Anesthetic agents (e.g., ketamine/xylazine)

-

Surgical instruments for cremaster muscle exteriorization

-

Intravital microscope with a fluorescent light source and appropriate filters

-

TNF-α for inducing inflammation

-

Rivipansel (GMI-1070)

-

Fluorescently labeled antibodies (e.g., for leukocytes) or dyes

-

Video recording and analysis software

Protocol:

-

Animal Preparation:

-

Anesthetize the sickle cell mouse.

-

Surgically prepare the mouse for cremaster muscle exteriorization. This involves making an incision in the scrotum, carefully dissecting the cremaster muscle, and spreading it over a transparent pedestal on a specialized microscope stage.

-

Continuously superfuse the exposed tissue with a warmed, buffered physiological salt solution.

-

-

Induction of Vaso-Occlusion: Induce an inflammatory response and subsequent vaso-occlusion by administering TNF-α.

-

Drug Administration: Administer rivipansel or a placebo intravenously.

-

Intravital Imaging:

-

Visualize the cremasteric microcirculation, focusing on post-capillary venules.

-

Record video sequences of the blood flow and cellular interactions.

-

-

Data Analysis:

-

Leukocyte Rolling Flux: Count the number of rolling leukocytes passing a defined point in a venule per unit of time.

-

Leukocyte Adhesion: Count the number of leukocytes that remain firmly attached to the venule wall.

-

Red Blood Cell-White Blood Cell (RBC-WBC) Interactions: Quantify the number of sickled red blood cells adhering to the already adherent leukocytes.

-

Blood Flow Velocity: Measure the velocity of blood flow within the venules.

-

Compare these parameters between the rivipansel-treated and placebo-treated groups to assess the efficacy of the drug in preventing or reversing vaso-occlusion.

-

Conclusion

Rivipansel's mechanism of action in sickle cell disease is centered on its ability to inhibit selectin-mediated cell adhesion, with a pronounced effect on E-selectin. By blocking the initial tethering and rolling of leukocytes on the activated vascular endothelium, rivipansel disrupts a critical step in the cascade of events that leads to vaso-occlusive crisis. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive technical understanding of how rivipansel works at a molecular and cellular level. This information is crucial for researchers and drug development professionals working to advance therapies for sickle cell disease. While clinical trials with rivipansel have had mixed results, the underlying mechanism of selectin inhibition remains a valid and important therapeutic target for mitigating the debilitating effects of vaso-occlusive crises.

References

GMI-1070 (Rivipansel): A Pan-Selectin Inhibitor for Vaso-Occlusive Crisis

An In-depth Technical Guide on the Discovery and Development of GMI-1070

This whitepaper provides a comprehensive technical overview of GMI-1070, a pan-selectin inhibitor later known as rivipansel. It is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical development of this compound for the treatment of vaso-occlusive crisis (VOC) in sickle cell disease (SCD).

Introduction

Sickle cell disease is a genetic blood disorder characterized by the presence of abnormal hemoglobin, which causes red blood cells to become rigid and sickle-shaped. These deformed cells can adhere to the vascular endothelium, leading to vaso-occlusion, intense pain, and organ damage. The selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) plays a crucial role in the initial tethering and rolling of leukocytes and sickle red blood cells on the endothelium, a key initiating step in the vaso-occlusive cascade.

GMI-1070 is a synthetic glycomimetic molecule designed to act as a pan-selectin antagonist, thereby preventing the cell-cell adhesion events that trigger VOC.[1] While it inhibits all three selectins, it shows the most potent activity against E-selectin, a key mediator of leukocyte adhesion to the activated endothelium in SCD.[2][3][4][5]

Preclinical Development

In Vitro Efficacy

GMI-1070 was evaluated for its ability to inhibit the binding of selectins to their carbohydrate ligands using Enzyme-Linked Immunosorbent Assays (ELISA). The compound demonstrated a strong inhibitory effect on E-selectin, with weaker activity against P- and L-selectin.

Table 1: In Vitro Inhibitory Activity of GMI-1070

| Selectin | IC50 (μM) |

| E-selectin | 4.3 |

| P-selectin | 423 |

| L-selectin | 337 |

Further in vitro studies using a parallel plate flow chamber assay confirmed the potent inhibition of E-selectin-mediated rolling of human neutrophils on activated human umbilical vein endothelial cells (HUVECs).

In Vivo Efficacy in a Sickle Cell Mouse Model

The efficacy of GMI-1070 in a clinically relevant setting was assessed using a humanized mouse model of sickle cell vaso-occlusion. In these studies, VOC was induced by the administration of tumor necrosis factor-alpha (TNF-α). GMI-1070, administered after the onset of the crisis, demonstrated a significant ability to reverse vaso-occlusion.

Table 2: In Vivo Efficacy of GMI-1070 in a Sickle Cell Mouse Model

| Parameter | Control (Vehicle) | GMI-1070 (20 mg/kg) | P-value |

| Microcirculatory Blood Flow (nL/sec) | 237 ± 15 | 533 ± 58 | <0.0001 |

| Median Survival (hours) | 5 | > 9 | 0.0067 |

Treatment with GMI-1070 led to a dramatic improvement in microcirculatory blood flow and a significant increase in the survival of the sickle cell mice.

Clinical Development

GMI-1070, under the name rivipansel, advanced into clinical trials to evaluate its safety and efficacy in patients with SCD experiencing VOC.

Phase 1 Clinical Trials

Initial Phase 1 studies in healthy volunteers and stable SCD patients established the safety and pharmacokinetic profile of rivipansel. The treatment was well-tolerated with no severe adverse side effects reported. A key pharmacokinetic parameter is its serum half-life, which was determined to be approximately 7.4 hours in humans.

Phase 2 Clinical Trial (NCT01119833)

A randomized, double-blind, placebo-controlled Phase 2 study was conducted in 76 hospitalized SCD patients with VOC. The study evaluated the efficacy, safety, and pharmacokinetics of rivipansel.

Table 3: Key Outcomes of the Phase 2 Clinical Trial of Rivipansel

| Endpoint | Placebo | Rivipansel | P-value |

| Mean Time to VOC Resolution (hours) | 109 | 68 | 0.19 |

| Median Time to VOC Resolution (hours) | 132 | 69 | 0.19 |

| Mean Cumulative IV Opioid Use (mg morphine equivalents) | - | Reduced by 83% | 0.010 |

While the primary endpoint of time to VOC resolution did not reach statistical significance, clinically meaningful reductions were observed. Importantly, there was a significant reduction in the use of intravenous opioid analgesics in the rivipansel-treated group.

Phase 3 Clinical Trial (RESET - NCT02187003)

The Phase 3 RESET trial was a larger, randomized, placebo-controlled study that enrolled 345 SCD patients (aged 6 and older) hospitalized for VOC. The study, however, did not meet its primary endpoint of time-to-readiness for discharge or its key secondary endpoints.

Table 4: Primary and Key Secondary Endpoints of the Phase 3 RESET Trial

| Endpoint | Result |

| Time-to-Readiness for Discharge | Not Met |

| Time-to-Discharge | Not Met |

| Cumulative IV Opioid Consumption | Not Met |

| Time to Discontinuation of IV Opioids | Not Met |

Despite the overall negative results, a post-hoc analysis of the RESET trial data suggested that early administration of rivipansel (within 26.4 hours of pain onset) was associated with a clinically meaningful reduction in the median time to readiness for discharge.

Mechanism of Action and Signaling Pathway

GMI-1070 functions by competitively inhibiting the binding of selectin molecules on the surface of endothelial cells and leukocytes to their carbohydrate ligands. This interference disrupts the initial tethering and rolling of leukocytes and sickle red blood cells along the vessel wall, a critical step in the inflammatory cascade that leads to vaso-occlusion. By blocking this interaction, GMI-1070 is thought to prevent the downstream events of firm adhesion, inflammation, and vessel blockage.

Experimental Protocols

In Vitro Selectin Inhibition ELISA

Objective: To determine the half-maximal inhibitory concentration (IC50) of GMI-1070 for each of the selectins.

Methodology:

-

Immobilize selectin chimeras on microtiter plates.

-

Wash the plates to remove unbound selectins.

-

Add serial dilutions of GMI-1070 to the wells.

-

Add conjugates of biotinylated sialyl Lewis a (for E-selectin) or sialyl Lewis x (for P- and L-selectin) polyacrylamide with streptavidin/horseradish peroxidase.

-

Incubate for 2 hours at room temperature.

-

Wash the plates to remove unbound reagents.

-

Add the peroxidase substrate, 3,3′,5,5′ tetramethyl benzidine, to determine the amount of bound ligand.

-

Stop the enzyme reaction after 3 minutes by adding H3PO4.

-

Measure the absorbance of light at a wavelength of 450 nm.

-

Calculate the concentration of GMI-1070 required to inhibit binding by 50% (IC50).

Parallel Plate Flow Chamber Assay

Objective: To model selectin-mediated cell adhesion under hydrodynamic shear force.

Methodology:

-

Culture human umbilical vein endothelial cell (HUVEC) monolayers to confluence in 35-mm tissue culture dishes.

-

To induce E-selectin expression, stimulate HUVECs with TNF-α (30 U/mL) for 3 hours.

-

To induce P-selectin expression, use a combination of IL-4 (3 ng) and histamine (2.25μM).

-

Perfuse a suspension of polymorphonuclear leukocytes (PMNs; 10^6 cells/mL) containing the test compound (GMI-1070) through the parallel plate flow chamber at a shear stress of 0.9 dynes/cm².

-

Allow the cell suspension to flow for 3 minutes before collecting digital images.

-

Quantify cell adhesion events using digital image analysis.

In Vivo Vaso-Occlusion Model in Sickle Cell Mice

Objective: To evaluate the therapeutic potential of GMI-1070 to reverse an established vaso-occlusive crisis.

Methodology:

-

Utilize a humanized sickle cell mouse model (e.g., Berkeley SCD mice).

-

Induce a vaso-occlusive crisis by injecting TNF-α.

-

Allow the vaso-occlusive process to establish for 110 minutes.

-

Administer GMI-1070 (e.g., 20 mg/kg) or a vehicle control (PBS).

-

Visualize venules in the cremaster muscle using a custom-designed intravital microscope with a 60x water immersion objective.

-

Record and analyze leukocyte behavior (rolling, adhesion) and red blood cell velocity to determine microcirculatory blood flow.

Conclusion

GMI-1070 (rivipansel) is a pan-selectin inhibitor with a predominant effect on E-selectin that showed promise in preclinical models of sickle cell vaso-occlusive crisis. While it demonstrated a favorable safety profile and some signals of efficacy in early-phase clinical trials, the pivotal Phase 3 RESET study did not meet its primary and key secondary endpoints. Post-hoc analyses suggest a potential benefit of early administration, which may warrant further investigation. The development of GMI-1070 has provided valuable insights into the role of selectins in the pathophysiology of SCD and has informed the design of subsequent therapeutic strategies targeting cell adhesion in this disease.

References

- 1. Facebook [cancer.gov]

- 2. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. sicklecellanemianews.com [sicklecellanemianews.com]

- 5. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of E-selectin in Vaso-Occlusive Crisis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role of E-selectin in the pathophysiology of vaso-occlusive crisis (VOC) in sickle cell disease (SCD). VOC is a hallmark of SCD, causing excruciating pain and organ damage due to the blockage of blood vessels. This document details the molecular mechanisms, key experimental findings, and quantitative data related to E-selectin's involvement, offering a comprehensive resource for researchers and professionals in drug development.

E-selectin: A Key Adhesion Molecule in VOC Pathophysiology

E-selectin (also known as CD62E) is an adhesion molecule expressed on the surface of activated endothelial cells that line blood vessels.[1][2][3] In the context of sickle cell disease, inflammatory conditions and hypoxia trigger the upregulation of E-selectin expression.[4][5] This increased expression initiates a cascade of events that leads to the adhesion of leukocytes (white blood cells) to the vessel wall. These adherent leukocytes then capture sickle red blood cells (RBCs), leading to the formation of multicellular aggregates that obstruct blood flow and precipitate a vaso-occlusive crisis.

The E-selectin Mediated Adhesion Cascade

The process of vaso-occlusion is a multi-step cascade heavily influenced by E-selectin.

-

Endothelial Activation and E-selectin Upregulation : Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), and hypoxic conditions characteristic of SCD, stimulate endothelial cells to increase the expression of E-selectin on their surface.

-

Leukocyte Tethering and Rolling : Circulating leukocytes, particularly neutrophils, express ligands for E-selectin, such as E-selectin ligand-1 (ESL-1), P-selectin glycoprotein ligand-1 (PSGL-1), and CD44. The interaction between E-selectin and these ligands mediates the initial capture, or tethering, of leukocytes from the bloodstream and causes them to roll along the vessel wall.

-

Signal Transduction and Integrin Activation : The binding of E-selectin to its ligands on the leukocyte surface is not merely an adhesive event; it also initiates an intracellular signaling cascade within the leukocyte. This "outside-in" signaling leads to the activation of β2-integrins, most notably Mac-1 (CD11b/CD18).

-

Firm Adhesion and Sickle RBC Capture : Activated Mac-1 on the surface of the adherent neutrophils then captures circulating sickle red blood cells, which are known to be abnormally adhesive. This leads to the formation of large, rigid aggregates of cells that block the microvasculature, causing ischemia and intense pain.

Signaling Pathways in E-selectin Mediated Vaso-Occlusion

The signaling pathway initiated by E-selectin binding is crucial for the subsequent firm adhesion of leukocytes and the capture of sickle RBCs.

Quantitative Data on E-selectin in Vaso-Occlusive Crisis

Numerous studies have quantified the levels of E-selectin and the effects of its inhibition, providing valuable data for understanding its role in VOC.

Table 1: Soluble E-selectin Levels in Sickle Cell Disease Patients

| Patient Group | Mean Soluble E-selectin (ng/mL) | Range (ng/L) | Significance | Reference |

| SCA in VOC | Not specified | 398.9 - 1664.4 | p < 0.001 (vs. steady state) | |

| SCA in Steady State | Not specified | 230.2 - 1337.0 | ||

| Healthy Controls | Not specified | 102.5 - 836.0 | ||

| SCD with Vasculopathy | 49 (median) | p = 0.015 (vs. no vasculopathy) | ||

| SCD without Vasculopathy | 33 (median) |

Table 2: Effect of E-selectin Inhibition with GMI-1070 (Rivipansel) in a Phase 1 Study

| Biomarker | Change after Treatment | Time Point of Significant Change | Reference |

| Soluble E-selectin | Decrease | 8 hours | |

| Soluble P-selectin | Decrease | 4 and 8 hours | |

| Soluble ICAM-1 | Decrease | 4 and 8 hours | |

| MAC-1 Expression | Decrease | 4, 8, 24, and 48 hours | |

| LFA-1 Expression | Decrease | 4, 8, 24, and 48 hours | |

| Red Blood Cell Velocity | Transient Increase in 3 of 4 patients | Not specified |

Table 3: E-selectin Expression under Hypoxic and Inflammatory Conditions

| Condition | E-selectin Induction | Reference |

| Hypoxia + TNF-α | 270% increase over normoxia + TNF-α | |

| Hypoxia + LPS | 190% increase over normoxia + LPS |

Key Experimental Protocols

Understanding the methodologies used to investigate E-selectin's role is crucial for interpreting the data and designing future studies.

In Vitro Parallel-Plate Flow Chamber Assay

This assay simulates the physiological conditions of blood flow in post-capillary venules to study leukocyte-endothelial interactions.

Detailed Methodology:

-

Preparation of Endothelial Monolayer : Human Bone Marrow Endothelial Cells (HBMEC) are cultured on fibronectin-coated dishes until a confluent monolayer is formed.

-

Endothelial Activation : The HBMEC monolayer is stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β), to induce the expression of E-selectin.

-

Flow Chamber Assembly : A parallel-plate flow chamber is placed over the endothelial cell monolayer.

-

Leukocyte Perfusion : A suspension of leukocytes (e.g., human hematopoietic progenitor KG1a cells, which express E-selectin ligands) is drawn through the chamber at a controlled flow rate, creating a defined shear stress that mimics blood flow.

-

Data Acquisition and Analysis : Leukocyte tethering, rolling, and firm adhesion are observed and recorded using a microscope equipped with a digital camera. Software is used to quantify parameters such as the number of rolling cells, rolling velocity, and the number of firmly adherent cells.

Intravital Microscopy in a Mouse Model of Sickle Cell Disease

This in vivo technique allows for the direct visualization and quantification of cellular interactions within the microvasculature of a living animal.

Detailed Methodology:

-

Animal Model : A humanized sickle cell mouse model is utilized.

-

Induction of Inflammation : To mimic the inflammatory state of a VOC, mice are often treated with TNF-α.

-

Surgical Preparation : The cremaster muscle, a thin muscle with a well-defined microvasculature, is exteriorized for microscopic observation.

-

Microscopic Observation : The microcirculation of the cremaster muscle is observed using an intravital microscope.

-

Data Acquisition and Analysis : Digital video is recorded to capture the dynamics of leukocyte rolling and adhesion, as well as the interaction of sickle RBCs with adherent leukocytes. Parameters such as leukocyte rolling flux, rolling velocity, number of adherent leukocytes, and the frequency of RBC-leukocyte interactions are quantified.

Quantification of E-selectin Expression using Radiolabeled Monoclonal Antibodies

This method provides a quantitative measure of E-selectin expression in tissues.

Detailed Methodology:

-

Antibody Labeling : A monoclonal antibody (mAb) specific for E-selectin is labeled with a radioisotope (e.g., Iodine-125). A non-binding control mAb is labeled with a different radioisotope (e.g., Iodine-131).

-

Antibody Injection : The radiolabeled E-selectin mAb and the control mAb are injected intravenously into the experimental animal.

-

Tissue Harvesting and Analysis : After a defined circulation time, tissues of interest (e.g., lung, pancreas, liver) are harvested. The radioactivity from each isotope in the tissue is measured using a gamma counter.

-

Calculation of Specific Binding : The amount of specifically bound E-selectin mAb is calculated by subtracting the accumulated non-binding control mAb from the total accumulated E-selectin mAb. This value is then used to determine the surface expression of E-selectin in the tissue.

Flow Cytometry for Measuring E-selectin Binding

Flow cytometry offers a highly quantitative method to assess the binding of E-selectin to cells.

Detailed Methodology:

-

Cell Preparation : A single-cell suspension of the cells of interest (e.g., leukocytes or cancer cells) is prepared.

-

Incubation with Recombinant E-selectin : The cells are incubated with a recombinant E-selectin-Ig fusion protein. This protein consists of the extracellular domain of E-selectin fused to the Fc portion of an immunoglobulin.

-

Secondary Antibody Staining : A fluorescently labeled secondary antibody that binds to the Fc portion of the E-selectin-Ig fusion protein is added.

-

Flow Cytometric Analysis : The cells are analyzed on a flow cytometer. The intensity of the fluorescence signal is proportional to the amount of E-selectin-Ig bound to the cell surface, providing a quantitative measure of E-selectin ligand expression.

Therapeutic Targeting of E-selectin

The central role of E-selectin in the pathophysiology of VOC has made it an attractive target for therapeutic intervention. Several E-selectin antagonists have been developed and investigated in clinical trials.

-

Rivipansel (GMI-1070) : A glycomimetic pan-selectin antagonist that has shown promise in preclinical and early-phase clinical trials by reducing biomarkers of endothelial and leukocyte activation and improving blood flow.

-

Crizanlizumab : A monoclonal antibody that targets P-selectin, another key adhesion molecule in VOC, highlighting the therapeutic potential of anti-adhesion strategies. While not a direct E-selectin inhibitor, its success underscores the importance of the selectin family in SCD pathophysiology.

-

Uproleselan (GMI-1271) : A specific E-selectin antagonist that has been shown to block venous thrombosis.

Conclusion

E-selectin plays a pivotal and well-defined role in the pathophysiology of vaso-occlusive crisis in sickle cell disease. Its upregulation on activated endothelium initiates a cascade of leukocyte adhesion and subsequent sickle red blood cell capture, leading to microvascular obstruction. The detailed understanding of the signaling pathways and the availability of quantitative experimental data have paved the way for the development of targeted therapies. Continued research into the intricate mechanisms of E-selectin-mediated adhesion and the development of more potent and specific inhibitors hold significant promise for improving the lives of individuals with sickle cell disease.

References

- 1. Oxidative Stress Induces E-Selectin Expression through Repression of Endothelial Transcription Factor ERG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]

- 3. E-selectin in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia enhances stimulus-dependent induction of E-selectin on aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathophysiology of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

Rivipansel (GMI-1070): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivipansel (GMI-1070) is a synthetic glycomimetic small molecule designed as a pan-selectin antagonist.[1][2] It was developed to treat vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD) by inhibiting the adhesion cascade that leads to the blockage of blood vessels.[2] This technical guide provides a comprehensive overview of Rivipansel's chemical structure, physicochemical and pharmacological properties, its mechanism of action through the inhibition of selectin-mediated signaling pathways, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

Rivipansel is a complex synthetic molecule with a chemical structure designed to mimic the carbohydrate ligands of selectins.[1] Its systematic IUPAC name is (2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Rivipansel is presented in Table 1. It is important to note that some of these properties are computed, as experimentally determined values are not consistently available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₅₈H₇₄N₆O₃₁S₃ | PubChem |

| Molecular Weight | 1447.4 g/mol | PubChem |

| CAS Number | 927881-99-0 | PubChem |

| IUPAC Name | (2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid | PubChem |

| Solubility | Soluble in DMSO | MedChemExpress |

| Computed XLogP3-AA | -2.6 | PubChem |

| Computed pKa (strongest acidic) | -2.1 | PubChem |

| Computed pKa (strongest basic) | -1.9 | PubChem |

Pharmacological Properties

Rivipansel is a pan-selectin inhibitor with a notable preference for E-selectin. Its inhibitory activity has been quantified through in vitro assays, and its pharmacokinetic profile has been characterized in clinical studies.

| Property | Value | Source |

| Mechanism of Action | Pan-selectin antagonist | [2] |

| IC₅₀ for E-selectin | 4.3 µM | |

| IC₅₀ for P-selectin | 423 µM | |

| IC₅₀ for L-selectin | 337 µM | |

| Elimination | Almost completely eliminated unchanged in urine |

Mechanism of Action and Signaling Pathway

Rivipansel exerts its therapeutic effect by competitively inhibiting the binding of leukocytes to selectins on the surface of activated endothelial cells. This interruption of the initial tethering and rolling of leukocytes is a critical step in preventing the downstream events of the inflammatory cascade that lead to vaso-occlusion in sickle cell disease.

In the pathophysiology of VOC, inflammatory cytokines trigger the expression of E-selectin and P-selectin on the vascular endothelium. These selectins then bind to their carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes. This interaction initiates a signaling cascade within the leukocyte, leading to the activation of integrins, which mediate firm adhesion to the endothelium.

Rivipansel, by blocking the selectin-ligand interaction, prevents the initiation of this signaling pathway. The binding of E-selectin to its ligands on leukocytes, such as PSGL-1 and CD44, normally activates downstream signaling through Src family kinases (SFKs), spleen tyrosine kinase (Syk), and p38 mitogen-activated protein kinase (MAPK). This signaling cascade ultimately leads to the conformational activation of integrins, such as αLβ2 (LFA-1), which then bind to intercellular adhesion molecule-1 (ICAM-1) on the endothelium, causing the leukocyte to slow down and firmly adhere. By competitively inhibiting the initial selectin binding, Rivipansel effectively blocks this entire downstream activation sequence.

Experimental Protocols

The efficacy and mechanism of action of Rivipansel have been evaluated through a series of in vitro, in vivo, and clinical studies. The methodologies for key experiments are detailed below.

In Vitro Selectin Inhibition Assay (ELISA-based)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of Rivipansel against E-, P-, and L-selectin.

Methodology:

-

Plate Coating: Microtiter plates are coated with recombinant human E-selectin/Fc chimera, P-selectin/Fc chimera, or L-selectin/Fc chimera and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Compound Incubation: Serial dilutions of Rivipansel (GMI-1070) are added to the wells.

-

Ligand Addition: A biotinylated sialyl Lewisa (for E-selectin) or sialyl Lewisx (for P- and L-selectin) polyacrylamide conjugate is added to the wells.

-

Detection: After incubation, the plates are washed, and streptavidin-horseradish peroxidase (HRP) is added. The amount of bound ligand is quantified by adding a colorimetric HRP substrate (e.g., TMB) and measuring the absorbance at 450 nm.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the Rivipansel concentration and fitting the data to a four-parameter logistic equation.

In Vivo Vaso-occlusion Mouse Model

This animal model is used to evaluate the efficacy of Rivipansel in reversing established vaso-occlusion.

Methodology:

-

Animal Model: Sickle cell disease mice (e.g., Berkeley SCD mice) are used.

-

Induction of Vaso-occlusion: Vaso-occlusion is induced by an intravenous injection of tumor necrosis factor-alpha (TNF-α).

-

Intravital Microscopy: The cremaster muscle microcirculation is exteriorized and observed under a microscope to visualize blood flow and leukocyte adhesion in post-capillary venules.

-

Treatment: After the establishment of vaso-occlusion (approximately 110 minutes post-TNF-α injection), mice are treated with an intravenous dose of Rivipansel (e.g., 20 mg/kg) or a vehicle control.

-

Data Acquisition: Video recordings of the microcirculation are captured before and after treatment to quantify leukocyte rolling velocity, the number of adherent leukocytes, and red blood cell velocity.

-

Endpoint Analysis: The primary endpoints are the improvement in blood flow and the reduction in leukocyte adhesion in the Rivipansel-treated group compared to the control group.

Phase 2 Clinical Trial (NCT01119833)

This randomized, double-blind, placebo-controlled study evaluated the efficacy, safety, and pharmacokinetics of Rivipansel in hospitalized SCD patients experiencing a VOC.

Key Methodological Aspects:

-

Participants: 76 SCD patients (aged 12-60 years) hospitalized for a VOC.

-

Intervention: Patients were randomized to receive either Rivipansel or a placebo intravenously every 12 hours for up to 15 doses.

-

Dosing Regimen: Initially, a loading dose of 20 mg/kg was followed by 10 mg/kg maintenance doses. Doses were later doubled to achieve the target plasma concentration.

-

Primary Endpoint: The primary endpoint was the time to resolution of the vaso-occlusive crisis.

-

Secondary Endpoints: Secondary endpoints included safety, time to hospital discharge, and cumulative use of intravenous opioid analgesics.

Phase 3 Clinical Trial (RESET - NCT02187003)

This pivotal trial further assessed the efficacy and safety of Rivipansel in a larger patient population.

Key Methodological Aspects:

-

Participants: 345 SCD patients (aged 6 years and older) hospitalized for a VOC requiring intravenous opioids.

-

Intervention: Patients were randomized to receive either Rivipansel or a placebo intravenously every 12 hours for a maximum of 15 doses.

-

Primary Endpoint: The primary endpoint was the time to readiness-for-discharge.

-

Key Secondary Endpoints: Key secondary endpoints included time-to-discharge, cumulative IV opioid consumption, and time to discontinuation of IV opioids.

Synthesis

The chemical synthesis of Rivipansel is a complex, multi-step process that is characteristic of glycomimetic drug development. While a detailed, step-by-step protocol is not publicly available and is likely proprietary, the synthesis involves the strategic assembly of the carbohydrate and non-carbohydrate moieties, followed by functional group manipulations to install the various substituents, including the benzoyl, uracil, and sulfonated naphthalene groups.

Conclusion

Rivipansel (GMI-1070) is a well-characterized pan-selectin inhibitor with a clear mechanism of action targeting the initial steps of the vaso-occlusive cascade in sickle cell disease. While it demonstrated promising results in preclinical and Phase 2 studies, the Phase 3 RESET trial did not meet its primary and key secondary endpoints. Despite this outcome, the extensive research conducted on Rivipansel provides valuable insights into the role of selectins in the pathophysiology of sickle cell disease and serves as an important case study for the development of future glycomimetic drugs. The detailed experimental protocols and understanding of its signaling pathway inhibition remain a significant contribution to the field of hematology and drug development.

References

Early Preclinical Studies of Rivipansel (GMI-1070) in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (formerly GMI-1070) is a glycomimetic, pan-selectin antagonist developed for the treatment of vaso-occlusive crisis (VOC) in patients with sickle cell disease (SCD).[1][2] VOC is a painful and debilitating complication of SCD, characterized by the blockage of blood vessels by sickled red blood cells and leukocytes, leading to ischemia and inflammation. The selectin family of adhesion molecules, particularly E-selectin expressed on activated endothelial cells, plays a crucial role in initiating the adhesive events that lead to vaso-occlusion.[3][4] Rivipansel was designed to competitively inhibit the binding of leukocytes to selectins, thereby preventing the initial steps of cell adhesion and the subsequent cascade of events leading to VOC.[5] This technical guide provides an in-depth summary of the key early preclinical studies of Rivipansel in animal models, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Inhibition of Selectin-Mediated Cell Adhesion

Rivipansel is a pan-selectin inhibitor, meaning it blocks the activity of all three types of selectins: E-selectin, P-selectin, and L-selectin. However, preclinical studies have demonstrated that its therapeutic effect in the context of sickle cell disease is predominantly mediated through the potent antagonism of E-selectin. In sickle cell disease, inflammatory conditions trigger the upregulation of E-selectin on the surface of endothelial cells lining the blood vessels. This increased E-selectin expression promotes the adhesion of leukocytes to the vessel wall. These adherent leukocytes, in turn, can capture circulating sickle red blood cells, leading to the formation of multicellular aggregates that obstruct blood flow and cause a vaso-occlusive crisis. Rivipansel, by blocking E-selectin, prevents this initial leukocyte adhesion, thereby disrupting the cascade of events that leads to vaso-occlusion.

Key Preclinical Studies in a Sickle Cell Mouse Model

A pivotal study by Chang et al. (2010) published in Blood provided the foundational preclinical evidence for the efficacy of Rivipansel (GMI-1070) in a humanized mouse model of sickle cell disease. This study utilized intravital microscopy to directly observe the effects of the drug on the microvasculature.

Experimental Protocols

Animal Model: The study used a humanized sickle cell mouse model, which was generated by transplanting bone marrow from sickle cell patients into lethally irradiated mice. This model recapitulates key features of human sickle cell disease, including the presence of sickle red blood cells and the occurrence of vaso-occlusion upon inflammatory challenge.

Induction of Vaso-occlusion: To induce a vaso-occlusive crisis, the sickle cell mice were treated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine known to upregulate E-selectin expression on the endothelium.

Drug Administration: Rivipansel (GMI-1070) was administered intravenously. The study employed two main protocols:

-

Prophylactic Protocol: Rivipansel was administered before the full establishment of vaso-occlusion.

-

Therapeutic Protocol: Rivipansel was administered after the vaso-occlusive crisis was already established (110 minutes after TNF-α injection) to assess its ability to reverse existing occlusions.

Intravital Microscopy: The cremaster muscle microcirculation of the mice was observed using intravital microscopy. This technique allowed for real-time visualization and quantification of various parameters, including leukocyte rolling and adhesion, red blood cell velocity, and blood flow.

Quantitative Data Summary

The study by Chang et al. (2010) yielded significant quantitative data demonstrating the efficacy of Rivipansel in the sickle cell mouse model.

Table 1: Effect of Rivipansel on Leukocyte-Endothelium and Leukocyte-sRBC Interactions

| Parameter | Control (PBS) | Rivipansel (GMI-1070) | % Reduction | P-value |

| Adherent Leukocytes (per 100 µm venule) | 15.2 ± 1.3 | 8.9 ± 0.9 | ~41% | < 0.001 |

| sRBC interactions per adherent WBC | 4.3 ± 0.5 | 0.3 ± 0.1 | ~93% | < 0.001 |

Data are presented as mean ± SEM.

Table 2: Effect of Rivipansel on Microcirculatory Blood Flow in a Therapeutic Protocol

| Parameter | Control (PBS) | Rivipansel (GMI-1070) | Fold Increase | P-value |

| Mean RBC Velocity (VRBC, mm/s) | 0.42 ± 0.04 | 0.81 ± 0.07 | ~1.9-fold | < 0.001 |

| Mean Blood Flow Rate (mm3/s) | 0.54 ± 0.06 | 1.18 ± 0.12 | ~2.2-fold | < 0.001 |

Data are presented as mean ± SEM. Measurements were taken after the establishment of vaso-occlusion.

Table 3: Effect of Rivipansel on Survival in Sickle Cell Mice

| Treatment Group | Survival Rate | P-value |

| Control (PBS) | 25% | < 0.05 |

| Rivipansel (GMI-1070) | 75% |

Survival was monitored for 6 hours after TNF-α administration.

Conclusion

The early preclinical studies of Rivipansel (GMI-1070) in a humanized sickle cell mouse model provided compelling evidence for its potential as a therapeutic agent for vaso-occlusive crisis. The quantitative data from these studies demonstrated that Rivipansel effectively inhibits leukocyte adhesion and the subsequent capture of sickle red blood cells, leading to a significant improvement in microcirculatory blood flow and increased survival. These robust preclinical findings, based on well-defined experimental protocols, established the primary mechanism of action of Rivipansel as an E-selectin antagonist and provided a strong rationale for its advancement into clinical development for the treatment of sickle cell disease.

References

- 1. GMI-1070, a novel pan-selectin ant ... | Article | H1 Connect [archive.connect.h1.co]

- 2. sicklecellanemianews.com [sicklecellanemianews.com]

- 3. gmi-1070-a-novel-pan-selectin-antagonist-reverses-acute-vascular-occlusions-in-sickle-cell-mice - Ask this paper | Bohrium [bohrium.com]

- 4. iris.univr.it [iris.univr.it]

- 5. Dose Selection Based on Modeling and Simulation for Rivipansel in Pediatric Patients Aged 6 to 11 Years With Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectin Binding Affinity of Rivipansel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivipansel (GMI-1070) is a synthetic glycomimetic and a pan-selectin antagonist that has been investigated for its therapeutic potential in conditions characterized by vaso-occlusion, such as sickle cell disease.[1][2] Its mechanism of action lies in its ability to inhibit the binding of leukocytes to the vascular endothelium, a critical step in the inflammatory cascade that is mediated by the selectin family of adhesion molecules. This guide provides a comprehensive overview of Rivipansel's binding affinity for E-selectin, P-selectin, and L-selectin, including quantitative binding data, detailed experimental protocols for assessing this binding, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinity of Rivipansel

Rivipansel exhibits a differential binding affinity across the three selectin subtypes, with a pronounced preference for E-selectin. The inhibitory potency of Rivipansel has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Selectin Subtype | IC50 (µM) | Assay Type | Reference |

| E-selectin | 4.3 | Competitive ELISA | [3] |

| P-selectin | 423 | Competitive ELISA | [3] |

| L-selectin | 337 | Competitive ELISA | [3] |

| E-selectin mediated Neutrophil Rolling | ~6.5 | In vitro flow chamber assay | |

| β2-integrin activation (downstream of E-selectin) | ~0.5 | In vitro flow chamber assay |

Experimental Protocols

Competitive ELISA for Selectin Binding

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC50 values of Rivipansel for E-, P-, and L-selectin. The assay measures the ability of Rivipansel to compete with a known ligand for binding to immobilized selectin.

Materials:

-

High-binding 96-well microtiter plates

-

Recombinant human E-selectin/Fc chimera, P-selectin/Fc chimera, and L-selectin/Fc chimera

-

Biotinylated sialyl Lewis X (sLex) or sialyl Lewis a (sLea)

-

Rivipansel (GMI-1070)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating:

-

Dilute recombinant selectin/Fc chimeras to a concentration of 1-2 µg/mL in PBS.

-

Add 100 µL of the diluted selectin solution to each well of a 96-well microtiter plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with 200 µL of Wash Buffer per well.

-

Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competition:

-

Wash the plate three times with Wash Buffer.

-

Prepare serial dilutions of Rivipansel in PBS.

-

In separate tubes, pre-incubate the Rivipansel dilutions with a fixed, sub-saturating concentration of biotinylated sLex or sLea for 30 minutes at room temperature.

-

Add 100 µL of the Rivipansel/ligand mixture to the corresponding wells of the selectin-coated plate.

-

Include control wells with biotinylated ligand only (for maximum binding) and wells with buffer only (for background).

-

Incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Development and Reading:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate at room temperature for 15-30 minutes, or until sufficient color development.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the percentage of inhibition (relative to the maximum binding wells) against the logarithm of the Rivipansel concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

In Vitro Neutrophil Rolling Assay under Flow Conditions

This protocol describes a method to assess the functional inhibitory effect of Rivipansel on neutrophil adhesion to endothelial cells under physiological shear stress.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Human neutrophils, freshly isolated

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Rivipansel (GMI-1070)

-

Parallel-plate flow chamber system

-

Inverted microscope with a high-speed camera

-

Cell tracking software

Procedure:

-

Endothelial Cell Culture:

-

Culture HUVECs on fibronectin-coated glass coverslips or parallel-plate flow chamber slides until a confluent monolayer is formed.

-

Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.

-

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Polymorphprep™ or Ficoll-Paque™).

-

Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA).

-

-

Flow Assay:

-

Assemble the flow chamber with the HUVEC-coated coverslip.

-

Pre-treat the isolated neutrophils with various concentrations of Rivipansel or a vehicle control for 15-30 minutes at 37°C.

-

Perfuse the Rivipansel-treated or control neutrophils through the flow chamber over the activated HUVEC monolayer at a defined physiological shear stress (e.g., 1-2 dynes/cm²).

-

Record the interactions between the neutrophils and the HUVEC monolayer using an inverted microscope and a high-speed camera for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Analyze the recorded videos using cell tracking software.

-

Quantify the number of rolling and firmly adhered neutrophils per unit area over time.

-

Calculate the rolling velocity of the neutrophils.

-

Plot the percentage of inhibition of neutrophil rolling or adhesion against the Rivipansel concentration to determine the IC50 value.

-

Signaling Pathways

Selectins do not merely act as adhesion molecules; they also initiate intracellular signaling cascades upon ligand binding, which are crucial for subsequent leukocyte activation and firm adhesion. Rivipansel, by blocking the initial selectin-ligand interaction, effectively prevents the initiation of these downstream signaling events.

E-selectin Signaling Pathway in Neutrophils

E-selectin on activated endothelium primarily binds to its ligands on neutrophils, such as P-selectin glycoprotein ligand-1 (PSGL-1) and L-selectin. This interaction, particularly with L-selectin, triggers an "outside-in" signaling cascade that is crucial for the transition from rolling to firm adhesion. Rivipansel's potent antagonism of E-selectin disrupts this initial binding and the subsequent signaling events.

References

- 1. Targeting Neutrophil Adhesive Events to Address Vaso-Occlusive Crisis in Sickle Cell Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectin catch-bonds mechanotransduce integrin activation and neutrophil arrest on inflamed endothelium under shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Selectin Shedding Regulates Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

The Rationale for Targeting Selectins in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a fundamental biological process critical for host defense, yet its dysregulation underpins a vast array of chronic and acute diseases. A pivotal event in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to affected tissues, a process initiated and orchestrated by a family of adhesion molecules known as selectins. By mediating the initial tethering and rolling of leukocytes on the vascular endothelium, selectins act as the gatekeepers of inflammatory cell infiltration. This critical role positions them as highly attractive therapeutic targets for a multitude of inflammatory disorders. This technical guide provides an in-depth exploration of the rationale for targeting selectins, detailing their function, the signaling pathways they command, and the therapeutic strategies developed to modulate their activity. It includes summaries of clinical trial data for key selectin inhibitors and detailed protocols for essential experimental assays used in the field.

The Central Role of Selectins in the Leukocyte Adhesion Cascade

The migration of leukocytes from the vasculature into tissues is a multi-step process known as the leukocyte adhesion cascade. Selectins are indispensable for the first step of this cascade.[1][2] They are a family of carbohydrate-binding proteins (C-type lectins) that facilitate the initial, transient adhesions of circulating leukocytes to the endothelial wall of blood vessels under the shear stress of blood flow.[3][4] This interaction slows the leukocytes down, causing them to "roll" along the endothelial surface, a prerequisite for subsequent firm adhesion and transmigration into the tissue.[5]

There are three members of the selectin family, each with distinct expression patterns and roles:

-

L-selectin (CD62L): Expressed on the microvilli of most circulating leukocytes, L-selectin mediates the initial capture of leukocytes to the endothelium and is also involved in lymphocyte homing to peripheral lymph nodes. It can also facilitate interactions between leukocytes, a process known as secondary tethering.

-

P-selectin (CD62P): The largest selectin, P-selectin is stored in the Weibel-Palade bodies of endothelial cells and α-granules of platelets. Upon activation by inflammatory mediators like thrombin or histamine, it is rapidly translocated to the cell surface, where it mediates the tethering and rolling of leukocytes.

-

E-selectin (CD62E): Unlike P-selectin, E-selectin is not stored pre-formed. Its expression is induced on endothelial cells over several hours in response to inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). It works in concert with P-selectin to mediate leukocyte rolling and also contributes to the process of firm adhesion.

These selectins bind to specific sialylated and fucosylated carbohydrate structures, such as Sialyl Lewis X (sLex), which are present on glycoprotein ligands on the surface of leukocytes. The primary ligand for all selectins, particularly P-selectin, is the P-selectin Glycoprotein Ligand-1 (PSGL-1), which is expressed on virtually all leukocytes.

The critical, initiating role of selectins in leukocyte trafficking makes them a logical target for therapeutic intervention. By blocking this first step, it is possible to prevent the accumulation of inflammatory cells at a disease site, thereby interrupting the pathological cascade. This strategy is being explored for numerous conditions, including skin inflammation, atherosclerosis, post-ischemic reperfusion injury, and sickle cell disease.

Figure 1: The sequential steps of the leukocyte adhesion cascade, highlighting the initiating role of selectins.

Beyond Adhesion: Selectin-Mediated Intracellular Signaling

The function of selectins extends beyond simple adhesion. The engagement of selectin ligands on the leukocyte surface, primarily PSGL-1, initiates intracellular signaling cascades—a process known as "outside-in" signaling. This signaling is a critical component of the rationale for targeting selectins, as it directly facilitates the subsequent, more stable steps of the adhesion cascade.

Upon binding of endothelial E- or P-selectin to leukocyte PSGL-1, a cascade of events is triggered within the leukocyte. This includes the activation of various kinases and adapter proteins. A key outcome of this signaling pathway is the activation of β2-integrins, such as Lymphocyte Function-Associated antigen-1 (LFA-1), on the leukocyte surface.

Integrins exist in a default low-affinity, bent conformation. Selectin-mediated signaling induces a conformational change to an extended, high-affinity state, which enables them to bind firmly to their ligands on the endothelium, such as Intercellular Adhesion Molecule-1 (ICAM-1). This "inside-out" activation of integrins is essential for transitioning the leukocyte from rolling to firm arrest, a prerequisite for transmigration. Therefore, blocking selectin function not only prevents initial tethering but also inhibits the downstream signaling required for firm adhesion.

Figure 2: Selectin ligation on leukocytes triggers an inside-out signaling cascade, leading to integrin activation.

Therapeutic Agents Targeting Selectins: Clinical Development

The strong rationale for inhibiting selectin function has led to the development of several therapeutic agents, including monoclonal antibodies and small-molecule inhibitors. While some have faced challenges in clinical trials, often due to the functional redundancy between selectins or suboptimal pharmacokinetics, others have shown promise, particularly in diseases where selectin-mediated adhesion is a primary driver of pathology, such as Sickle Cell Disease (SCD).

In SCD, vaso-occlusive crises (VOCs) are caused by the adhesion of sickled red blood cells and leukocytes to the endothelium, obstructing blood flow and causing severe pain and organ damage. P-selectin and E-selectin are known to be key mediators of this process.

Summary of Key Selectin Inhibitors in Clinical Trials

| Drug Name | Target | Mechanism | Indication | Phase 3 Trial | Primary Endpoint | Key Outcomes |

| Rivipansel (GMI-1070) | Pan-selectin antagonist (primarily E-selectin) | Small molecule glycomimetic | Sickle Cell Disease (VOC) | RESET (NCT02187003) | Time to readiness for discharge (TTRFD) | Did not meet primary or key secondary endpoints. A post-hoc analysis suggested potential benefit with very early administration (<26.4h after pain onset). |

| Inclacumab | P-selectin | Monoclonal Antibody | Sickle Cell Disease (VOC) | THRIVE-131 (NCT04935879) | Reduction in rate of VOCs vs. placebo over 48 weeks | Did not meet its primary endpoint. The therapy was generally well tolerated. |

| Crizanlizumab (Adakveo®) | P-selectin | Monoclonal Antibody | Sickle Cell Disease (VOC) | SUSTAIN (NCT01895361) | Annual rate of VOCs leading to a healthcare visit | Significantly lowered the median annual rate of VOCs compared to placebo (1.63 vs 2.98, P=.01). Led to FDA approval. |

| Uproleselan (GMI-1271) | E-selectin | Small molecule glycomimetic | Acute Myeloid Leukemia (AML) | NCT03616470 | Overall Survival | Phase 3 trial ongoing. Previously showed promising results in Phase 1/2 trials for relapsed/refractory AML. |

Note: Data is compiled from publicly available clinical trial results and press releases.

The mixed results from clinical trials highlight the complexities of targeting the inflammatory cascade. While crizanlizumab's success in SCD validates P-selectin as a target in that specific context, the failures of rivipansel and inclacumab underscore challenges that may relate to trial design, patient population, timing of administration, or the intricate and sometimes redundant biology of cell adhesion.

Key Experimental Protocols

Evaluating the efficacy of selectin inhibitors and understanding the mechanisms of selectin-mediated adhesion requires robust and reproducible experimental models. Below are detailed protocols for key in vitro assays.

Flow Cytometry Analysis of Selectin Expression or Ligand Binding

Principle: Flow cytometry is a powerful technique to quantify the expression of selectin proteins on the cell surface (e.g., P-selectin on activated platelets, L-selectin on leukocytes) or to measure the binding of soluble selectin-Fc chimeras to their ligands on target cells.

Materials:

-

Flow cytometer

-

Whole blood or isolated cell suspension (e.g., neutrophils, platelets, cancer cells)

-

Fluorochrome-conjugated monoclonal antibody specific for the selectin of interest (e.g., PE-conjugated anti-CD62P) OR recombinant selectin-Ig(Fc) chimera protein (e.g., E-selectin-Fc)

-

Fluorochrome-conjugated secondary antibody against the Fc region (if using a chimera)

-

Cell activation agent (e.g., thrombin for platelets, TNF-α for endothelial cells)

-

Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA) (Staining Buffer)

-

Fixative (e.g., 1% paraformaldehyde)

Procedure for P-selectin Expression on Platelets:

-

Collect whole blood into sodium citrate tubes to prevent coagulation.

-

Dilute whole blood 1:10 in a buffer like Tyrode's salt solution.

-

Aliquot 50 µL of diluted blood into flow cytometry tubes.

-

Add a saturating concentration of fluorochrome-conjugated anti-CD62P and a platelet-specific marker (e.g., anti-CD41a). Add an isotype control antibody to a separate tube.

-

To a positive control tube, add a platelet agonist (e.g., Thrombin Receptor Activator Peptide - TRAP) to induce P-selectin expression.

-

Incubate for 20 minutes at room temperature in the dark.

-

Add 1 mL of staining buffer and centrifuge at 800 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of staining buffer or a fixative.

-

Acquire samples on the flow cytometer, gating on the platelet population based on the CD41a marker.

-

Analyze the median fluorescence intensity (MFI) of the P-selectin signal.

Parallel-Plate Flow Chamber Adhesion Assay

Principle: This assay simulates the physiological shear stress of blood flow to study leukocyte tethering and rolling on a substrate of purified selectin protein or an activated endothelial cell monolayer.

Materials:

-

Parallel-plate flow chamber apparatus

-

Syringe pump

-

Inverted microscope with a high-speed camera

-

Glass coverslips or plastic dishes

-

Recombinant selectin protein (e.g., P-selectin or E-selectin) or cultured endothelial cells (e.g., HUVECs)

-

Leukocyte suspension (e.g., isolated neutrophils)

-

Appropriate buffers (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

Procedure:

-

Substrate Preparation:

-

Protein Coating: Coat a glass coverslip by incubating with a solution of recombinant selectin (e.g., 5 µg/mL in PBS) overnight at 4°C. Block non-specific binding with 1% BSA.

-

Cell Monolayer: Culture endothelial cells to confluence on a dish. Activate the monolayer with TNF-α (e.g., 100 ng/mL for 4-6 hours) to induce E-selectin expression.

-

-

Chamber Assembly: Assemble the flow chamber with the prepared substrate.

-

Perfusion: Mount the chamber on the microscope stage. Perfuse the chamber with buffer at a defined physiological shear stress (e.g., 1-2 dynes/cm²) using the syringe pump.

-

Cell Introduction: Perfuse the leukocyte suspension (e.g., 1 x 10⁶ cells/mL) through the chamber.

-

Data Acquisition: Record videos of several fields of view for 5-10 minutes.

-

Data Analysis: Analyze the recorded videos to quantify the number of interacting cells (tethering), the number of rolling cells, and their rolling velocity.

Figure 3: Experimental workflow for a parallel-plate flow chamber assay to study selectin-mediated adhesion.

Conclusion and Future Directions

Selectins are unequivocally central to the initiation of the inflammatory response. Their role in mediating leukocyte tethering, rolling, and subsequent activation signaling provides a compelling and validated rationale for their therapeutic targeting. While clinical successes have been tempered by notable setbacks, the approval of a P-selectin inhibitor for sickle cell disease demonstrates the viability of this approach in diseases with a clear selectin-driven pathophysiology.

Future research in this area will likely focus on several key aspects:

-

Developing more specific and potent inhibitors: This includes creating molecules that can overcome the functional redundancy of the selectin family or that possess improved pharmacokinetic properties.

-

Combination therapies: Targeting selectins in conjunction with other molecules in the adhesion cascade, such as integrins or chemokines, may provide synergistic anti-inflammatory effects.

-

Patient stratification: Identifying biomarkers to select patient populations most likely to respond to selectin-targeted therapies will be crucial for the success of future clinical trials.

-

Exploring novel indications: The role of selectins in cancer metastasis, where they mediate the adhesion of circulating tumor cells to the endothelium, represents a promising and actively investigated area for therapeutic intervention.

References

The Disappointing Culmination of a Promising Candidate: Unraveling the Phase 3 Failure of Rivipansel

For Immediate Release

ROCKVILLE, MD & NEW YORK, NY – The journey of rivipansel (GMI-1070), a novel pan-selectin inhibitor, from a promising therapeutic candidate for vaso-occlusive crisis (VOC) in sickle cell disease (SCD) to its failure in the pivotal Phase 3 RESET trial, offers a crucial case study for researchers, scientists, and drug development professionals. Despite encouraging Phase 2 results, the large-scale study did not meet its primary or key secondary endpoints, prompting a deeper examination of the trial's design, the drug's mechanism of action, and the complex pathophysiology of SCD. This in-depth technical guide dissects the available data to understand the factors contributing to this outcome.

A Tale of Two Trials: From Phase 2 Promise to Phase 3 Disappointment

Rivipansel, developed by GlycoMimetics in partnership with Pfizer, was designed to block selectins, a family of adhesion molecules (E-, P-, and L-selectin) that play a critical role in the cell-cell interactions that lead to vaso-occlusion.[1] Early clinical development showed promise. A Phase 2 trial (NCT01119833) involving 76 hospitalized SCD patients with VOC suggested that rivipansel could significantly reduce the time to resolution of VOC and decrease the use of opioid painkillers compared to placebo.[1][2] These encouraging findings paved the way for the larger Phase 3 RESET (Rivipansel: Evaluating Safety, Efficacy and Time to Discharge) trial (NCT02187003).[1][3]

The RESET trial was a randomized, double-blind, placebo-controlled study that enrolled 345 patients aged six and older who were hospitalized for VOC and required intravenous (IV) opioids. The primary endpoint was time to readiness for discharge, with key secondary endpoints including time to discharge, cumulative IV opioid consumption, and time to discontinuation of IV opioids. However, the top-line results, announced in August 2019, were unequivocal: rivipansel failed to demonstrate a statistically significant improvement over placebo in any of these measures.

Quantitative Analysis of Clinical Trial Outcomes

To facilitate a clear comparison of the divergent outcomes, the following tables summarize the key quantitative data from the Phase 2 and Phase 3 trials.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Phase 2 (NCT01119833) | Phase 3 (RESET - NCT02187003) |

| Number of Patients | 76 | 345 (320 treated) |

| Age Range | 12-60 years | ≥ 6 years |

| Mean Age (years) | Not explicitly stated | 22 |

| Treatment Groups | Rivipansel vs. Placebo (1:1) | Rivipansel (n=162) vs. Placebo (n=158) |

Table 2: Efficacy Endpoints - Phase 2 vs. Phase 3

| Endpoint | Phase 2 Results (Rivipansel vs. Placebo) | Phase 3 (RESET) Results (Rivipansel vs. Placebo) |

| Primary Endpoint | Time to Resolution of VOC: Clinically meaningful reductions (mean: 41 hours, median: 63 hours), but not statistically significant (p=0.19) | Time to Readiness for Discharge (TTRFD): No significant difference. Median TTRFD: 87.8 hours vs. 93.5 hours (Difference: -5.7 hours; p=0.79; Hazard Ratio: 0.97) |

| Key Secondary Endpoints | Cumulative IV Opioid Use: Reduced by 83% (p=0.010) | Time to Discharge (TTD): No significant difference. Median TTD difference: -3.9 hours (p=0.72) |

| Length of Hospital Stay: Reduced | Cumulative IV Opioid Use: No significant difference (p=0.85) | |

| Time to Discontinuation of IV Opioids (TTDIVO): No significant difference. Median TTDIVO difference: -1.25 hours (p=0.86) |

Table 3: Safety Profile - Adverse Events in Phase 3 (RESET) Trial

| Adverse Event (≥5% in any group) | Rivipansel (n=162) | Placebo (n=158) |

| Any Adverse Event | 143 (88.3%) | 130 (82.3%) |

| Sickle cell anemia with crisis | 37 (23%) | 34 (22%) |

| Pyrexia | Not specified | Not specified |

| Nausea | Not specified | Not specified |

| Constipation | Not specified | Not specified |

| Serious Adverse Events | 52 (32%) | 49 (31%) |

| Most Common Serious AEs | Sickle cell anemia with crisis, Acute chest syndrome | Sickle cell anemia with crisis, Acute chest syndrome |

Delving into the Methodologies

A thorough understanding of the experimental protocols is essential to interpret the trial outcomes.

Phase 2 Experimental Protocol (NCT01119833)

-

Study Design: A prospective, multicenter, randomized, placebo-controlled, double-blind study.

-

Inclusion Criteria: Hospitalized patients with SCD (aged 12-60 years) experiencing a VOC.

-

Dosing Regimen: Study drug (GMI-1070 or placebo) was administered intravenously every 12 hours for up to 15 doses.

-

Primary Endpoint Definition: A composite endpoint of resolution of VOC, defined as the first occurrence of a sustained decrease in the Visual Analog Scale (VAS) pain score of at least 1.5 cm from baseline and transition to oral analgesics, readiness for discharge as determined by the patient and physician, or actual discharge.

Phase 3 (RESET) Experimental Protocol (NCT02187003)

-